molecular formula C7H19Cl2N3O2S B8227797 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride

2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride

Cat. No.: B8227797
M. Wt: 280.22 g/mol
InChI Key: KSRPEJOGYLDYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperazine derivatives .

Scientific Research Applications

2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)piperazine
  • 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanol
  • N-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)acetamide

Uniqueness

2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine dihydrochloride is unique due to its specific structural features, such as the presence of the methylsulfonyl group and the piperazine ring. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-(4-methylsulfonylpiperazin-1-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O2S.2ClH/c1-13(11,12)10-6-4-9(3-2-8)5-7-10;;/h2-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRPEJOGYLDYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19Cl2N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.